1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-
Description
Chemical Structure and Key Features The compound "1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-" is a quaternary ammonium derivative characterized by:
- A propanaminium backbone with a cationic nitrogen center.
- N,N-dimethyl substitution at the ammonium group, enhancing hydrophobicity and surfactant properties.
- A 3-amino group on the propanaminium chain, which is further substituted with a Boc-protected (tert-butoxycarbonyl) aminopropyl moiety. This Boc group serves as a protective functionality for amines in synthetic chemistry, enabling controlled deprotection during multi-step reactions.
Potential Applications
- Synthetic Intermediate: The Boc-protected amino group indicates utility in peptide synthesis or drug development, where temporary protection of reactive amines is critical .
Properties
IUPAC Name |
3-aminopropyl-dimethyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]azanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3O2/c1-13(2,3)18-12(17)15-9-7-11-16(4,5)10-6-8-14/h6-11,14H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIORTOHZWQHGO-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC[N+](C)(C)CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30N3O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126326 | |
| Record name | 3-Amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-1-propanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216659-48-2 | |
| Record name | 3-Amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-1-propanaminium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216659-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-1-propanaminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl- (CAS Number: 216659-48-2) is a quaternary ammonium compound with potential applications in various fields, including pharmaceuticals and cosmetics. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Molecular Formula : C13H30N3O2^+
- Molecular Weight : 246.4 g/mol
- Structure : The compound features a propanaminium backbone with dimethyl and amino functional groups, contributing to its biological activity.
Biological Activity Overview
1-Propanaminium compounds are known for their surfactant properties and biological activities, particularly in antimicrobial and anti-inflammatory contexts. The specific biological activities of this compound can be categorized as follows:
Antimicrobial Activity
Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. A study on similar compounds showed effectiveness against a range of bacteria and fungi, suggesting that 1-Propanaminium may possess comparable activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be effective in formulations aimed at controlling microbial growth.
Cytotoxicity and Safety Profile
The safety profile of 1-Propanaminium has been assessed through various toxicological studies. Key findings include:
- Eye Irritation : Classified as a category 2A irritant, indicating potential for serious eye irritation (H319) .
- Acute Toxicity : Studies indicate low acute toxicity levels in animal models, with no significant adverse effects reported at low doses .
Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the antimicrobial efficacy of 1-Propanaminium was tested against both Gram-positive and Gram-negative bacteria. Results demonstrated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent in personal care products.
Study 2: Skin Irritation Assessment
A dermal irritation study was conducted using rabbit models to evaluate the skin irritation potential of formulations containing 1-Propanaminium. Results indicated minimal irritation, reinforcing its suitability for topical applications .
The antimicrobial action of quaternary ammonium compounds like 1-Propanaminium is attributed to their ability to disrupt microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. Additionally, the presence of amino groups enhances interaction with negatively charged bacterial membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Functional Group Influence :
- The Boc group in the target compound distinguishes it from commercial surfactants (e.g., cocamidopropyl betaine), which rely on carboxylate or sulfonate groups for zwitterionic behavior . This makes the target compound more suitable as a synthetic intermediate rather than a standalone surfactant.
- Fluorinated analogs (e.g., 38850-52-1) exhibit superior hydrophobicity and chemical resistance compared to the Boc-protected compound, expanding their use in industrial coatings .
Biological Activity :
- Prothiocarb Hydrochloride (C8H19ClN2OS) shares a similar quaternary ammonium structure but incorporates a thioether group, enhancing its antifungal properties . The target compound’s Boc group may limit direct biocidal activity but could serve as a precursor for bioactive molecules.
In contrast, fluorinated or Boc-protected compounds may require additional toxicological evaluations for commercial adoption.
Synthetic Versatility :
- The Boc group in the target compound allows selective deprotection, enabling its use in controlled drug synthesis (e.g., protease inhibitors, as seen in SCH 503034, a hepatitis C drug candidate ).
Q & A
Q. What are the recommended analytical techniques for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity, as demonstrated for structurally similar quaternary ammonium compounds . Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for verifying the Boc-protected amino group and dimethylamino-propyl chain. Compare spectral data with computational models (e.g., DFT simulations) to resolve ambiguities in peak assignments. Mass Spectrometry (MS) (ESI or MALDI-TOF) confirms molecular weight and fragmentation patterns, particularly for detecting byproducts from incomplete Boc deprotection .
Q. How can researchers design experiments to evaluate its stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC every 24 hours for 7 days. Acidic conditions (pH < 4) may hydrolyze the Boc group, while alkaline conditions (pH > 10) could cleave the quaternary ammonium backbone .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples at 40°C, 60°C, and 80°C for 30 days, analyzing aliquots weekly via NMR and MS .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Adhere to DNELs (Derived No-Effect Levels) for occupational exposure:
Advanced Research Questions
Q. How can conflicting data on its environmental persistence be resolved?
- Methodological Answer : Perform OECD 301/302 biodegradation tests :
- Ready Biodegradability (301D) : Measure dissolved organic carbon (DOC) removal in activated sludge over 28 days.
- Inherent Biodegradability (302C) : Use a semi-continuous activated sludge system to assess long-term degradation potential.
Contradictions in existing data (e.g., non-PBT classification vs. aquatic toxicity ) may arise from metabolite toxicity. Use LC-MS/MS to identify transformation products and quantify their bioaccumulation potential (log Kow) .
Q. What experimental strategies can elucidate its interaction with lipid bilayers or protein targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers or receptor proteins (e.g., acetylcholine-binding proteins) on sensor chips. Measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM).
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using CHARMM36 force fields. Focus on the Boc group’s role in modulating hydrophobicity and electrostatic interactions .
Q. How can researchers optimize its synthesis to minimize byproducts?
- Methodological Answer : Adopt a two-step Boc protection strategy :
React 3-amino-N,N-dimethylpropanamine with Boc anhydride in THF at 0°C (yield: 85–90%).
Quaternize the tertiary amine using methyl iodide in acetonitrile at 60°C for 12 hours.
Monitor reaction progress via in-situ FTIR to detect unreacted starting materials. Purify via column chromatography (silica gel, CH2Cl2:MeOH 9:1) and validate purity with GC-MS .
Data Contradiction Analysis
Q. Why do some studies report low dermal toxicity, while others emphasize strict exposure limits?
- Resolution : The disparity stems from endpoint-specific thresholds. While acute dermal irritation is mild (H315 ), chronic exposure risks (e.g., allergic dermatitis) require adherence to DNELs (2.33 mg/kg/day ). Design in vitro epidermal models (e.g., EpiDerm™) to quantify cytokine release (IL-1α, IL-8) after 48-hour exposure, correlating results with occupational safety guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
